molecular formula C15H20N4O2S2 B6460865 N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide CAS No. 2549037-36-5

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No. B6460865
CAS RN: 2549037-36-5
M. Wt: 352.5 g/mol
InChI Key: IOXGWXRIOBLNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are key components of DNA and RNA and play crucial roles in cellular functions .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like “N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide” is characterized by a pyrimidine core with various substituents . The exact molecular structure of this specific compound is not provided in the retrieved resources.

Mechanism of Action

    Target of Action

    The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation.

    Mode of Action

    This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway.

properties

IUPAC Name

N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-10-8-22-14-13(10)16-9-17-15(14)19-6-4-11(5-7-19)18-23(20,21)12-2-3-12/h8-9,11-12,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXGWXRIOBLNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.